H-4-Nitro-D-phe-oet hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

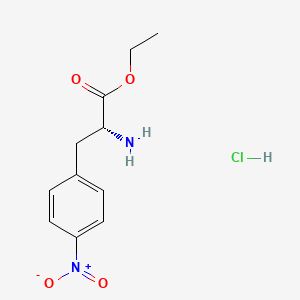

H-4-Nitro-D-phenylalanine ethyl ester hydrochloride: is a chemical compound with the molecular formula C₁₁H₁₅ClN₂O₄ and a molecular weight of 274.7 g/mol . It is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

The synthesis of H-4-Nitro-D-phenylalanine ethyl ester hydrochloride typically involves the esterification of 4-nitro-D-phenylalanine with ethanol in the presence of a suitable acid catalyst, followed by the formation of the hydrochloride salt . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to meet research-grade standards .

Chemical Reactions Analysis

H-4-Nitro-D-phenylalanine ethyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, forming .

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen gas for reduction and strong acids or bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

H-4-Nitro-D-phenylalanine ethyl ester hydrochloride is widely used in scientific research, particularly in:

Proteomics: It serves as a specialty reagent for studying protein structures and functions.

Biochemistry: Used in enzyme assays and other biochemical experiments to understand enzyme-substrate interactions.

Medicinal Chemistry: Investigated for potential therapeutic applications, including drug development.

Industrial Research: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of H-4-Nitro-D-phenylalanine ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The nitro group plays a crucial role in these interactions, influencing the compound’s binding affinity and activity . The pathways involved may include enzyme inhibition or activation , depending on the context of the research .

Comparison with Similar Compounds

H-4-Nitro-D-phenylalanine ethyl ester hydrochloride can be compared with other similar compounds, such as:

4-Nitro-L-phenylalanine ethyl ester hydrochloride: The L-isomer of the compound, which may exhibit different biological activities due to stereochemistry.

4-Amino-D-phenylalanine ethyl ester hydrochloride: A reduced form with an amino group instead of a nitro group, leading to different chemical properties and applications.

The uniqueness of H-4-Nitro-D-phenylalanine ethyl ester hydrochloride lies in its specific nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

H-4-Nitro-D-phenylalanine ethyl ester hydrochloride (H-4-Nitro-D-phe-oet hcl) is a synthetic amino acid derivative that has garnered attention in various fields of biochemical research due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications in scientific research, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group at the para position of the phenyl ring. This modification significantly influences its reactivity and biological interactions compared to its parent compound, D-phenylalanine.

Structural Formula

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can influence enzyme kinetics either by acting as an inhibitor or an activator depending on the specific context of the biochemical pathway being studied.

Enzyme Interaction

Research indicates that this compound can modulate enzyme activity through:

- Competitive Inhibition : The compound may compete with natural substrates for binding sites on enzymes.

- Allosteric Modulation : It may bind to sites other than the active site, inducing conformational changes that affect enzyme function.

Applications in Scientific Research

This compound is widely used in various fields including:

- Proteomics : Utilized as a specialty reagent for studying protein structures and functions.

- Biochemistry : Employed in enzyme assays to investigate enzyme-substrate interactions.

- Medicinal Chemistry : Explored for potential therapeutic applications, particularly in drug development.

- Industrial Research : Used in developing new materials and chemical processes.

Case Studies

- Enzyme Assays : In studies assessing the kinetic properties of enzymes, this compound demonstrated significant effects on reaction rates, suggesting potential applications in understanding metabolic pathways.

- Therapeutic Potential : Preliminary studies have indicated that this compound may possess anti-inflammatory properties, warranting further investigation into its role in treating inflammatory diseases.

Biological Activity Comparison Table

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Nitro-substituted amino acid | Enzyme inhibition, potential anti-inflammatory effects |

| 4-Nitro-L-phenylalanine ethyl ester hydrochloride | L-isomer variant | Different biological activities due to stereochemistry |

| 4-Amino-D-phenylalanine ethyl ester hydrochloride | Reduced form | Varies significantly in chemical reactivity and applications |

The differences in biological activity among these compounds highlight the importance of stereochemistry and functional group modifications in determining their interactions with biological systems.

Properties

IUPAC Name |

ethyl (2R)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4.ClH/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16;/h3-6,10H,2,7,12H2,1H3;1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZUMTWHYNIFOC-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.